molecular formula C24H31N3O4S B12480452 3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(propylcarbamoyl)phenyl]benzamide

3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(propylcarbamoyl)phenyl]benzamide

Cat. No.: B12480452
M. Wt: 457.6 g/mol
InChI Key: JKQDGEGRTBMDOG-UHFFFAOYSA-N
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Description

3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(propylcarbamoyl)phenyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with multiple functional groups, including an azepane ring, a sulfonyl group, and a propylcarbamoyl group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(propylcarbamoyl)phenyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the azepane ring and sulfonyl group through nucleophilic substitution reactions. The final step involves the addition of the propylcarbamoyl group under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(propylcarbamoyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various alkyl or acyl groups, modifying the compound’s properties.

Scientific Research Applications

3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(propylcarbamoyl)phenyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(propylcarbamoyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    3-(azepan-1-ylsulfonyl)-4-chlorobenzoic acid: Shares the azepane and sulfonyl groups but differs in the presence of a chlorine atom instead of the propylcarbamoyl group.

    3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-2-ylmethyl)benzamide: Similar structure with a pyridin-2-ylmethyl group instead of the propylcarbamoyl group.

Uniqueness

The uniqueness of 3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(propylcarbamoyl)phenyl]benzamide lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications, offering advantages over similar compounds in terms of stability, solubility, and biological activity.

Properties

Molecular Formula

C24H31N3O4S

Molecular Weight

457.6 g/mol

IUPAC Name

3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(propylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C24H31N3O4S/c1-3-14-25-24(29)20-10-6-7-11-21(20)26-23(28)19-13-12-18(2)22(17-19)32(30,31)27-15-8-4-5-9-16-27/h6-7,10-13,17H,3-5,8-9,14-16H2,1-2H3,(H,25,29)(H,26,28)

InChI Key

JKQDGEGRTBMDOG-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCCCCC3

Origin of Product

United States

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